molecular formula C12H14O2 B3192491 1-Phenyl-1,5-hexanedione CAS No. 6303-82-8

1-Phenyl-1,5-hexanedione

Cat. No. B3192491
CAS RN: 6303-82-8
M. Wt: 190.24 g/mol
InChI Key: SKIYUUSLSVEHAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Phenyl-1,5-hexanedione can be synthesized through various methods, including aldol condensation reactions. For instance, the intramolecular aldol condensation of 6-oxoheptanal (a precursor) leads to the formation of this compound. The reaction involves the removal of an acidic hydrogen, followed by cyclization to yield the desired product. Interestingly, the cyclization can result in either a five-membered ring or a seven-membered ring , with the latter being less favorable .

Future Directions

: Guthrie, J. Peter, and Junan Guo. “Intramolecular Aldol Condensations: Rate and Equilibrium Constants.” Journal of the American Chemical Society 118.46 (1996): 11472-11487. DOI: 10.1021/ja954247l

properties

CAS RN

6303-82-8

Product Name

1-Phenyl-1,5-hexanedione

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-phenylhexane-1,5-dione

InChI

InChI=1S/C12H14O2/c1-10(13)6-5-9-12(14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3

InChI Key

SKIYUUSLSVEHAQ-UHFFFAOYSA-N

SMILES

CC(=O)CCCC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)CCCC(=O)C1=CC=CC=C1

Other CAS RN

6303-82-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a -10° C. solution of 4-acetylbutyric acid (1 mm, 130 mg) in benzene (1.5 cc) and dichloromethane (1.5 cc) was added oxalyl chloride (1.1 mm, 140 mg) followed by a drop of N,N-dimethylformamide; the mixture was then brought to 25° C. for 30 minutes. It was then cooled to -10° C. and AlCl3 (2 mm, 266 mg) was added portion wise and the mixture held at 0° C. for 1 hour. Ice was added, followed by 1N HCl. Then the product was extracted with ethyl acetate (2×10 cc). The organic phase was washed with dilute NaHCO3 /brine and the solvents removed in vacuo to afford the title compound.
Quantity
130 mg
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140 mg
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1.5 mL
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1.5 mL
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solvent
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266 mg
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reactant
Reaction Step Two
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0 (± 1) mol
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